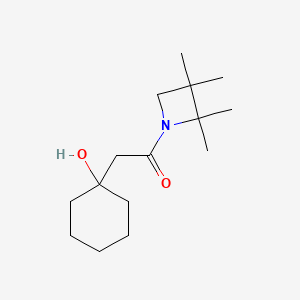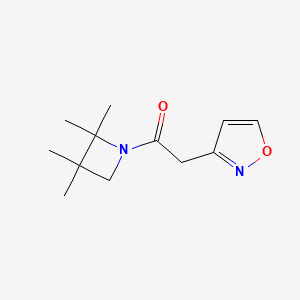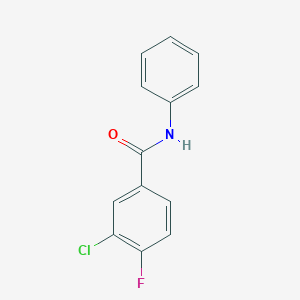
4-pyrazol-1-yl-N-(1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-pyrazol-1-yl-N-(1,3-thiazol-2-yl)benzamide is a heterocyclic compound that incorporates both pyrazole and thiazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound is of interest in various fields, including pharmaceuticals and organic synthesis, due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-pyrazol-1-yl-N-(1,3-thiazol-2-yl)benzamide typically involves the formation of the pyrazole and thiazole rings followed by their coupling with a benzamide moiety. One common method is the Knoevenagel condensation, which involves the reaction of a pyrazole derivative with a thiazole derivative under basic conditions . The reaction is often carried out in the presence of a catalyst such as piperidine and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
4-pyrazol-1-yl-N-(1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the pyrazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazole or thiazole rings .
Scientific Research Applications
4-pyrazol-1-yl-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-pyrazol-1-yl-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in cancer cell proliferation or inflammation pathways . The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine: Another compound with a thiazole ring, known for its phosphodiesterase inhibitory activity.
N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imine: A compound with a pyrazole ring, used in various synthetic and biological applications.
Uniqueness
4-pyrazol-1-yl-N-(1,3-thiazol-2-yl)benzamide is unique due to its combined pyrazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential therapeutic applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-pyrazol-1-yl-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c18-12(16-13-14-7-9-19-13)10-2-4-11(5-3-10)17-8-1-6-15-17/h1-9H,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWNZXMDIRQQIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(3,5-dimethylfuran-2-yl)methanone](/img/structure/B7618652.png)


![3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B7618670.png)

![N-[(1R)-1-thiophen-2-ylethyl]prop-2-enamide](/img/structure/B7618679.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7618688.png)

![3-Cyclopropyl-5-[1-(3-fluorophenyl)cyclopropyl]-1,2,4-oxadiazole](/img/structure/B7618696.png)
![(2,4-Dimethyl-1,3-oxazol-5-yl)-[3-(2-methylpropyl)morpholin-4-yl]methanone](/img/structure/B7618699.png)
![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B7618714.png)
![3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane](/img/structure/B7618740.png)


